N1-(isoxazol-3-yl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(isoxazol-3-yl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a piperidine ring, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(isoxazol-3-yl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Synthesis of the Piperidine Derivative: The piperidine ring can be constructed via a reductive amination reaction involving a suitable aldehyde and an amine.
Coupling of the Phenoxyacetyl Group: The phenoxyacetyl group can be introduced through an acylation reaction using phenoxyacetyl chloride and a suitable base.
Formation of the Oxalamide Moiety: The final step involves the coupling of the isoxazole and piperidine derivatives with oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N1-(isoxazol-3-yl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a drug candidate, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive molecules.
Pharmacology: It may serve as a lead compound for the development of new pharmacological agents targeting specific receptors or enzymes.
Materials Science: The unique combination of functional groups could make it useful in the design of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N1-(isoxazol-3-yl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as neurotransmitter receptors or enzymes, modulating their activity through binding interactions. The isoxazole ring and piperidine moiety could play crucial roles in these interactions, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-(2-phenoxyacetyl)piperidine: Shares the phenoxyacetyl and piperidine components but lacks the isoxazole and oxalamide groups.
Isoxazole Derivatives: Compounds containing the isoxazole ring but differing in other functional groups.
Oxalamide Compounds: Molecules featuring the oxalamide linkage but with different substituents.
Uniqueness
N1-(isoxazol-3-yl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-(1,2-oxazol-3-yl)-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5/c24-17(13-27-15-4-2-1-3-5-15)23-9-6-14(7-10-23)12-20-18(25)19(26)21-16-8-11-28-22-16/h1-5,8,11,14H,6-7,9-10,12-13H2,(H,20,25)(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEFVYGRLLRGRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)C(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.